molecular formula C20H16ClN3O6S2 B11421738 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11421738
M. Wt: 493.9 g/mol
InChI Key: LHJYJSAMDKCPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, a dihydropyrimidinone core, and a benzodioxin moiety, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the sulfonyl group: The dihydropyrimidinone intermediate is then reacted with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the benzodioxin moiety: The final step involves the coupling of the sulfonylated dihydropyrimidinone with 2,3-dihydro-1,4-benzodioxin-6-ylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonylated dihydropyrimidinones in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain pharmacophores makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new medications for treating various diseases.

Industry

In the industrial sector, the compound’s chemical properties are leveraged for the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein residues, potentially inhibiting enzyme activity. The dihydropyrimidinone core may interact with nucleic acids, affecting gene expression. The benzodioxin moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-hydroxy-N-phenylbenzamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • **5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl derivatives

Uniqueness

What sets 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O6S2

Molecular Weight

493.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H16ClN3O6S2/c21-12-2-1-3-14(8-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-4-5-15-16(9-13)30-7-6-29-15/h1-5,8-10H,6-7,11H2,(H,23,25)(H,22,24,26)

InChI Key

LHJYJSAMDKCPQE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.